Chebulinic acid

Descripción general

Descripción

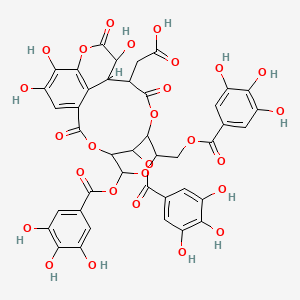

Chebulinic acid is a natural product in the family of ellagitannins, or hydrolyzable tannins, which consist of polyphenols surrounding a glucose center . It is found in plants such as Euphoria longana and Terminalia chebula (both tropical Asian fruit trees) and T. macroptera (a central African flowering tree) . Chebulinic acid has shown antihypertensive, and antioxidant properties .

Synthesis Analysis

The first total synthesis of racemic Chebulic acid is reported, which is the aglycon of several antioxidant ingredients of the fruit of the Terminalia chebula tree . The route started with the straightforward preparation of an indanone-based β-oxoester from a benzaldehyde derivative .

Molecular Structure Analysis

Chebulinic acid has a molecular formula of C41H32O27 and an average mass of 956.677 Da . It has 8 defined stereocentres .

Chemical Reactions Analysis

Chebulinic acid has been used in the production of hyaluronic acid customized nanoparticles with chitosan for the delivery of chebulinic acid to enhance its anticancer potential against breast cancer .

Physical And Chemical Properties Analysis

Chebulinic acid has a density of 2.0±0.1 g/cm3, a boiling point of 1460.0±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 234.3±3.0 kJ/mol and a flash point of 437.2±27.8 °C .

Aplicaciones Científicas De Investigación

Rheumatoid Arthritis Treatment

- Field : Medical Science

- Application : Chebulinic acid has been found to help reduce the pain of rheumatoid arthritis (RA) .

- Methods : Researchers investigated reports that chebulinic acid can inhibit Vascular Endothelial Growth Factor-A (VEGF) activity, which induces angiogenesis in RA patients . The study was conducted using a murine collagen-induced arthritis (CIA) model .

- Results : The treatment with chebulinic acid significantly inhibited paw swelling, decreased the mean articular index and joint pathology scores in these animals through inhibition of VEGF-induced proangiogenic gene expressions and signaling pathways that regulate angiogenesis . Unlike currently used antiangiogenic agents, chebulinic acid at a dose that inhibits VEGF actions did not increase blood pressure in mice .

Antioxidant Activity

- Field : Pharmacology

- Application : Chebulinic acid has been found to exert predominantly antioxidant activity .

- Methods : The antioxidant activity of chebulinic acid is evaluated based on its high biological yield of phenolcarboxylic and tannic antioxidants .

- Results : Chebulinic acid has shown great intrinsic potential for preventing oxidative stress and inhibiting reactions caused by oxygen or peroxides, as well as counteracting the destructive effects of oxidation in animal tissues .

Antiviral Activity

- Field : Virology

- Application : Chebulinic acid has been studied for its potential antiviral effects .

- Methods : Researchers used in vitro and in silico methods to determine whether chebulinic acid is active against the dengue and chikungunya viruses .

- Results : The results indicated that chebulinic acid was ineffective against chikungunya but showed strong inhibition of dengue in the early stage of its infection cycle .

Antidiabetic Activity

- Field : Endocrinology

- Application : Chebulinic acid has been used for its antidiabetic properties .

- Methods : The antidiabetic activity of chebulinic acid is evaluated based on its ability to regulate blood sugar levels .

- Results : While specific results are not mentioned in the source, the antidiabetic properties of chebulinic acid have been recognized .

Anti-inflammatory Activity

- Field : Immunology

- Application : Chebulinic acid has been used for its anti-inflammatory properties .

- Methods : The anti-inflammatory activity of chebulinic acid is evaluated based on its ability to regulate inflammatory responses .

- Results : While specific results are not mentioned in the source, the anti-inflammatory properties of chebulinic acid have been recognized .

Hepatoprotective Activity

- Field : Hepatology

- Application : Chebulinic acid has been used for its hepatoprotective properties .

- Methods : The hepatoprotective activity of chebulinic acid is evaluated based on its ability to protect the liver from damage .

- Results : While specific results are not mentioned in the source, the hepatoprotective properties of chebulinic acid have been recognized .

Antitumor Activity

- Field : Oncology

- Application : Chebulinic acid has been studied for its potential antitumor effects .

- Methods : The specific methods of application or experimental procedures are not mentioned in the source .

- Results : While specific results are not mentioned in the source, the antitumor properties of chebulinic acid have been recognized .

Antiatherogenic Activity

- Field : Cardiology

- Application : Chebulinic acid has been studied for its potential antiatherogenic effects .

- Methods : The specific methods of application or experimental procedures are not mentioned in the source .

- Results : While specific results are not mentioned in the source, the antiatherogenic properties of chebulinic acid have been recognized .

Antifibrotic Activity

- Field : Pathology

- Application : Chebulinic acid has been studied for its potential antifibrotic effects .

- Methods : The specific methods of application or experimental procedures are not mentioned in the source .

- Results : While specific results are not mentioned in the source, the antifibrotic properties of chebulinic acid have been recognized .

Antiulcer Activity

- Field : Gastroenterology

- Application : Chebulinic acid has been studied for its potential antiulcer effects .

- Methods : The specific methods of application or experimental procedures are not mentioned in the source .

- Results : While specific results are not mentioned in the source, the antiulcer properties of chebulinic acid have been recognized .

Antimutagenic Activity

- Field : Genetics

- Application : Chebulinic acid has been used for its antimutagenic properties .

- Methods : The specific methods of application or experimental procedures are not mentioned in the source .

- Results : While specific results are not mentioned in the source, the antimutagenic properties of chebulinic acid have been recognized .

Radioprotective Activity

- Field : Radiology

- Application : Chebulinic acid has been used for its radioprotective properties .

- Methods : The specific methods of application or experimental procedures are not mentioned in the source .

- Results : While specific results are not mentioned in the source, the radioprotective properties of chebulinic acid have been recognized .

Antimicrobial Activity

- Field : Microbiology

- Application : Chebulinic acid has been used for its antimicrobial properties .

- Methods : The specific methods of application or experimental procedures are not mentioned in the source .

- Results : While specific results are not mentioned in the source, the antimicrobial properties of chebulinic acid have been recognized .

Cardioprotective Activity

- Field : Cardiology

- Application : Chebulinic acid has been used for its cardioprotective properties .

- Methods : The specific methods of application or experimental procedures are not mentioned in the source .

- Results : While specific results are not mentioned in the source, the cardioprotective properties of chebulinic acid have been recognized .

Antiproliferative Activity

- Field : Oncology

- Application : Chebulinic acid has been used for its antiproliferative properties .

- Methods : The specific methods of application or experimental procedures are not mentioned in the source .

- Results : While specific results are not mentioned in the source, the antiproliferative properties of chebulinic acid have been recognized .

Antiarthritic Activity

- Field : Rheumatology

- Application : Chebulinic acid has been used for its antiarthritic properties .

- Methods : The specific methods of application or experimental procedures are not mentioned in the source .

- Results : While specific results are not mentioned in the source, the antiarthritic properties of chebulinic acid have been recognized .

Anticaries Activity

- Field : Dentistry

- Application : Chebulinic acid has been used for its anticaries properties .

- Methods : The specific methods of application or experimental procedures are not mentioned in the source .

- Results : While specific results are not mentioned in the source, the anticaries properties of chebulinic acid have been recognized .

Safety And Hazards

Chebulinic acid is harmful if swallowed, in contact with skin, and if inhaled . It causes serious eye irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Direcciones Futuras

Chebulinic acid has demonstrated potent antiadipogenic effects in 3T3-L1 preadipocytes in a concentration-dependent manner . It suppresses early differentiation by downregulating key transcription factors that control adipogenesis in 3T3-L1 cells . These results suggest that chebulinic acid may be a potential therapeutic agent for treating obesity by inhibiting PPP1CB activity .

Propiedades

IUPAC Name |

2-[(4R,5S,7R,8R,11S,12S,13S,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H32O27/c42-15-1-10(2-16(43)26(15)51)35(56)62-9-22-31-33(66-36(57)11-3-17(44)27(52)18(45)4-11)34(41(63-22)68-37(58)12-5-19(46)28(53)20(47)6-12)67-38(59)13-7-21(48)29(54)32-25(13)24(30(55)40(61)65-32)14(8-23(49)50)39(60)64-31/h1-7,14,22,24,30-31,33-34,41-48,51-55H,8-9H2,(H,49,50)/t14-,22+,24-,30-,31+,33-,34+,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGVHOSGNOYKRIH-FJPMMHPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C(C(C(=O)O3)CC(=O)O)C(C(=O)O6)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@@H]2[C@@H]3[C@@H]([C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5[C@H]([C@@H](C(=O)O3)CC(=O)O)[C@@H](C(=O)O6)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H32O27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

956.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4R,5S,7R,8R,11S,12S,13S,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

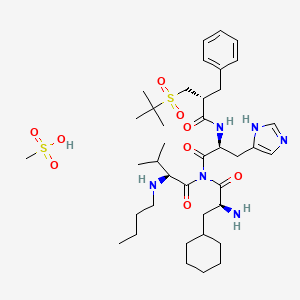

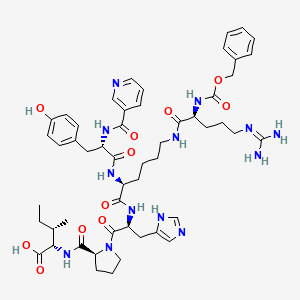

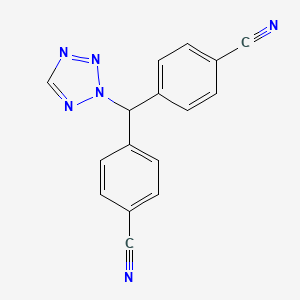

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

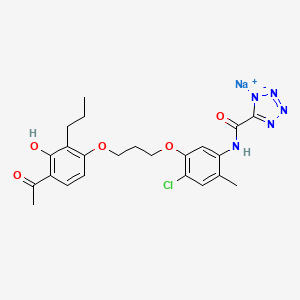

![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-formamidoacetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1668493.png)

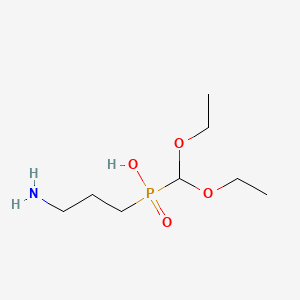

![[(E,4R)-4-amino-5-ethoxy-2-methyl-5-oxopent-2-enyl]phosphonic acid](/img/structure/B1668505.png)

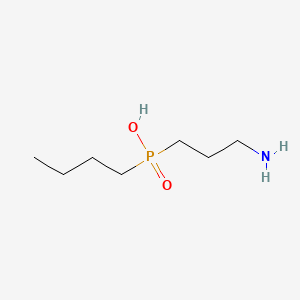

![[(2R)-3-amino-2-hydroxypropyl]-methylphosphinic acid](/img/structure/B1668507.png)

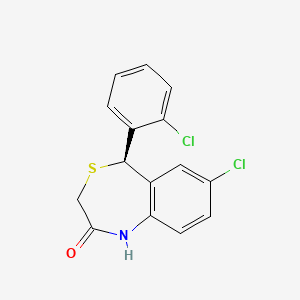

![[1-Hydroxy-3-[methyl(3-phenoxypropyl)amino]-1-phosphonopropyl]phosphonic acid](/img/structure/B1668511.png)